1-Nitro-2-(propylsulphonyl)benzene
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Overview
Description
1-Nitro-2-(propylsulphonyl)benzene is an organic compound with the molecular formula C9H11NO4S It is characterized by a nitro group (-NO2) and a propylsulphonyl group (-SO2C3H7) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitro-2-(propylsulphonyl)benzene can be synthesized through a multi-step process involving the nitration of benzene followed by sulfonation and subsequent alkylation. The nitration of benzene typically involves the reaction of benzene with concentrated nitric acid in the presence of sulfuric acid to form nitrobenzene. This is followed by sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group. Finally, the propyl group is introduced through alkylation using propyl halides under Friedel-Crafts conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-2-(propylsulphonyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
- Various substituted benzene derivatives from nucleophilic aromatic substitution .
Amino-2-(propylsulphonyl)benzene: from reduction of the nitro group.
2-(Propylsulphonyl)thiobenzene: from reduction of the sulfonyl group.
Scientific Research Applications
1-Nitro-2-(propylsulphonyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1-Nitro-2-(propylsulphonyl)benzene involves its interaction with molecular targets through its nitro and sulfonyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Nitrobenzene: Similar structure but lacks the sulfonyl group.
2-Nitropropylbenzene: Similar structure but lacks the sulfonyl group.
2-(Propylsulphonyl)benzene: Similar structure but lacks the nitro group .
Uniqueness: 1-Nitro-2-(propylsulphonyl)benzene is unique due to the presence of both nitro and sulfonyl groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
76697-43-3 |
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Molecular Formula |
C9H11NO4S |
Molecular Weight |
229.26 g/mol |
IUPAC Name |
1-nitro-2-propylsulfonylbenzene |
InChI |
InChI=1S/C9H11NO4S/c1-2-7-15(13,14)9-6-4-3-5-8(9)10(11)12/h3-6H,2,7H2,1H3 |
InChI Key |
VXRVZVNWVDJRGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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